8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
描述
属性
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-8-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGMCVMRSSCCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Starting from 1,4-dioxaspiro[4.5]decane-8-one, the reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixed solvent of ethylene glycol dimethyl ether and ethanol at 0–20 °C yields the nitrile intermediate.
- Work-up involves aqueous quenching, extraction with ethyl acetate, washing, drying, concentration, and silica gel column purification.
- Yield: 74.76%.
Step 2: Alkylation to 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- The nitrile intermediate is treated with lithium diisopropylamide (LDA) in toluene at 0 °C to generate a reactive intermediate.
- 1-bromo-2-chloroethane is added dropwise, and the mixture is stirred at 20 °C for 12 hours.
- After aqueous work-up and purification, the alkylated product is obtained.
- Yield: 50.78%.
Step 4: Deprotection to Yield Final Product
- The protected compound is deprotected using pyridinium p-toluenesulfonate in a mixed solvent of acetone and water at 70 °C for 15 hours.
- The reaction mixture is concentrated, extracted, dried, and purified by silica gel chromatography.
- Yield: 54.8%.
Reaction Scheme Summary
- Starting Material: 1,4-dioxaspiro[4.5]decane-8-one
- Step 1: Nitrile formation via isocyanide reaction
- Step 2: Alkylation with halogenated ethane derivative
- Step 3: Catalytic hydrogenation and tert-butyl carbamate introduction
- Step 4: Deprotection to yield 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Analysis of Preparation Method
- Raw Materials: The use of 1,4-dioxaspiro[4.5]decane-8-one as a starting material is advantageous due to its commercial availability and cost-effectiveness.
- Reaction Conditions: Mild temperatures (0–70 °C) and common solvents (toluene, methanol, acetone/water mixtures) facilitate manageable reaction setups.
- Catalysis: Raney nickel hydrogenation is a standard and scalable method for reduction and cyclization.
- Yields: Moderate to good yields in each step, with the highest yield in the initial nitrile formation step.
- Scalability: The method is designed for easy batch production with control over reaction parameters, suitable for industrial scale.
Summary Table of Key Reaction Parameters
| Step | Solvent(s) | Temperature (°C) | Time (h) | Pressure (psi) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethylene glycol dimethyl ether + Ethanol | 0–20 | 4 | Atmospheric | 74.76 | Base-promoted isocyanide addition |
| 2 | Toluene | 0–20 | 12.5 | Atmospheric | 50.78 | LDA-mediated alkylation |
| 3 | Methanol | 50 | 6 | 50 | Not specified | Raney Ni hydrogenation + Boc protection |
| 4 | Acetone + Water | 70 | 15 | Atmospheric | 54.8 | Acid-catalyzed deprotection |
Research Findings and Industrial Relevance
- The described preparation method addresses previous challenges of low yields and poor scalability in synthesizing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid esters.
- The process is optimized for cost-effectiveness by using cheap raw materials and straightforward purification steps.
- Reaction parameters such as temperature, solvent choice, and reaction time have been fine-tuned to maximize yield and purity.
- This method is supported by patent literature, indicating its novelty and industrial applicability.
- The compound's protected form, bearing the tert-butoxycarbonyl group, is crucial for further synthetic transformations in medicinal chemistry.
化学反应分析
Types of Reactions
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Medicinal Chemistry
1.1 Anticancer Activity
Boc-DAS has been investigated for its potential anticancer properties. Studies indicate that derivatives of spiro compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative of Boc-DAS was shown to inhibit the proliferation of human breast cancer cells in vitro, suggesting its utility in developing new anticancer agents .
1.2 Drug Delivery Systems
The unique structure of Boc-DAS allows it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Research has demonstrated that conjugating Boc-DAS with chemotherapeutics can improve their targeted delivery and reduce side effects .
Organic Synthesis
2.1 Building Block for Complex Molecules
Boc-DAS serves as a versatile building block in organic synthesis, particularly in the creation of complex nitrogen-containing frameworks. Its spirocyclic structure provides a scaffold for synthesizing various biologically active compounds. Researchers have successfully used Boc-DAS in multi-step synthesis pathways to create novel compounds with potential pharmacological activities .
2.2 Peptide Synthesis
In peptide synthesis, Boc-DAS is employed as a protecting group for amines and carboxylic acids during the formation of peptide bonds. This application is crucial in solid-phase peptide synthesis (SPPS), where the protection and deprotection strategies significantly influence the yield and purity of the final product .
作用机制
The mechanism of action of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity .
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid and related spirocyclic compounds:
Key Findings:
Positional Isomerism : The placement of the carboxylic acid at the 3-position (vs. 4) alters steric and electronic profiles. For example, the 3-carboxylic acid derivative (CAS 1255666-26-2) may exhibit lower solubility in polar solvents due to intramolecular hydrogen bonding with the spiro nitrogen .
Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 2-oxa-8-azaspiro derivatives) reduces basicity and modifies hydrogen-bonding capabilities, impacting receptor affinity .
Salt Forms : Hydrochloride salts (e.g., MFCD28893706) improve aqueous solubility, critical for in vitro assays .
Complex Derivatives : Rodatristat exemplifies how the spiro[4.5]decane core can be functionalized with fluorinated and aromatic groups for therapeutic targeting .
Protecting Group Strategies : Dual protection with Boc and Fmoc (as in CAS 849928-23-0) enables sequential deprotection in multi-step syntheses .
Research and Industrial Relevance
The spiro[4.5]decane scaffold is prized for its conformational rigidity, which reduces entropy penalties during target binding. However, the Boc-protected 4-carboxylic acid variant is less commonly reported in recent patents compared to its 3-carboxylic acid counterpart, suggesting a preference for the latter in current medicinal chemistry workflows . Notably, suppliers like CymitQuimica have discontinued sales of the 4-carboxylic acid derivative, possibly due to lower demand or synthetic challenges .
生物活性
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS Number: 1255666-26-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent. Key areas of research include:
2. Neuropharmacological Effects
Compounds with diazaspiro frameworks have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. For example, certain derivatives have been evaluated for their binding affinity to dopamine receptors, which may indicate a role in treating neuropsychiatric disorders . The specific effects of this compound on neurotransmitter systems require further investigation.
3. Structure-Activity Relationship (SAR)
The SAR of diazaspiro compounds highlights the importance of substituents on the diazaspiro framework in influencing biological activity. Modifications such as varying the alkyl groups or introducing functional groups can significantly alter pharmacological profiles . This necessitates a detailed examination of how the tert-butoxycarbonyl group impacts the activity of this specific compound.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial properties of various diazaspiro compounds against resistant strains of bacteria. Compounds structurally related to this compound were included in the screening process, demonstrating promising results against MRSA with minimal inhibitory concentrations (MIC) below 10 µg/mL .
Case Study 2: Neurotransmitter Modulation
In another study focused on neuropharmacological applications, derivatives of diazaspiro compounds were tested for their ability to modulate serotonin and dopamine receptors. The findings suggested that modifications at specific positions could enhance receptor affinity and selectivity, indicating a potential pathway for developing new antidepressants .
Data Table: Comparative Biological Activities
常见问题
Q. What are the standard synthetic routes for 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves tert-butyl carbamate protection of the diazaspiro core. A common approach is alkylation or acylation under reflux conditions with a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile (6 hours reflux, ~15 mmol scale) . Purification via column chromatography or recrystallization is recommended. To optimize yield, systematically vary parameters (solvent, temperature, catalyst) using a factorial design (e.g., 2³ design testing solvent polarity, temperature, and base concentration) . Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms spirocyclic structure and tert-butoxycarbonyl (Boc) group integrity. Compare chemical shifts to analogs (e.g., δ ~1.4 ppm for Boc methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (e.g., Chromolith®) with UV detection at 210–254 nm to assess purity (>98%) .
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode identifies [M+H]⁺ peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods such as quantum chemical calculations be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model Boc deprotection or spirocyclic ring modifications. Compare activation energies of competing pathways (e.g., acid-catalyzed vs. thermal cleavage) .
- Docking Studies : For biologically active derivatives, simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with favorable ΔG values (< -7 kcal/mol) .
- Machine Learning : Train models on existing spirocyclic compound datasets to predict solubility or reactivity .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing spirocyclic compounds with tert-butoxycarbonyl groups?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, X-ray can confirm spirocyclic geometry .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in complex NMR spectra .
- Comparative Analysis : Reference spectral databases (e.g., SDBS) for Boc-containing analogs to identify characteristic peaks .
Q. How can factorial design be applied to study the simultaneous effects of temperature, solvent, and catalyst on the synthesis of this compound?
- Methodological Answer :
- Design Setup : Implement a 2³ factorial design with factors:
- X₁ : Temperature (25°C vs. 80°C)
- X₂ : Solvent (acetonitrile vs. DMF)
- X₃ : Catalyst (K₂CO₃ vs. DBU)
- Response Variables : Yield (%) and purity (HPLC area %).
- Analysis : Use ANOVA to identify significant interactions. For example, high-temperature DMF with DBU may maximize yield but reduce purity due to side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
